Rosiglitazone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

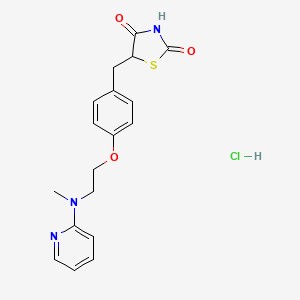

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSCTTPDKURIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432078 | |

| Record name | Rosiglitazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302543-62-0 | |

| Record name | Rosiglitazone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302543620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosiglitazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSIGLITAZONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3055SS582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rosiglitazone Hydrochloride: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rosiglitazone hydrochloride, a selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist. It delves into its mechanism of action, key quantitative data, detailed experimental protocols, and the intricate signaling pathways it modulates.

Core Mechanism of Action

Rosiglitazone is a member of the thiazolidinedione (TZD) class of drugs and a potent and highly selective agonist for PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1][2][3] The primary mechanism of action involves binding to and activating PPARγ.[4] Upon activation, PPARγ forms a heterodimeric complex with the retinoid X receptor (RXR).[5][6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[7]

This transcriptional regulation leads to an increase in the expression of genes involved in insulin signaling and glucose metabolism, most notably the glucose transporter type 4 (GLUT4).[4][7] The upregulation of GLUT4 in adipose tissue and skeletal muscle enhances glucose uptake from the bloodstream, thereby improving insulin sensitivity.[7][8] Rosiglitazone's therapeutic effects in type 2 diabetes are primarily attributed to this enhancement of insulin sensitivity rather than stimulation of insulin secretion.[4]

Beyond its effects on glucose metabolism, PPARγ activation by rosiglitazone also influences adipocyte differentiation, fatty acid metabolism, and inflammation.[8][9][10] It promotes the storage of fatty acids in fat cells, which can reduce lipotoxicity, and has been shown to have anti-inflammatory effects by antagonizing pro-inflammatory signaling pathways such as NF-κB and AP-1.[3][9][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound, providing a quick reference for its binding affinity, potency, and pharmacokinetic profile.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Cell/System | Reference |

| EC50 | 60 nM | --- | [10] |

| Kd | 40 nM | --- | [10][11] |

| IC50 | 12 nM | Rat Adipocytes | [12][13] |

| IC50 | 4 nM | 3T3-L1 Adipocytes | [12][13] |

| IC50 | 9 nM | Human Adipocytes | [12][13] |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Notes | Reference |

| Bioavailability | ~99% | Oral administration | [1][2][7][14][15] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | --- | [1][2][14] |

| Protein Binding | >99.8% | Primarily to albumin | [4][7] |

| Elimination Half-life | 3-4 hours | --- | [1][14] |

| Metabolism | Hepatic | Primarily by CYP2C8, minorly by CYP2C9 | [4][14] |

| Excretion | Urine (64%), Feces (22%) | --- | [7][14] |

Table 3: Clinical Efficacy from a Select Study

| Study | Intervention | Primary Endpoint | Result | Reference |

| Randomized Trial in Insulin-Treated T2D | Rosiglitazone (8 mg/day) + Insulin vs. Placebo + Insulin | Change in HbA1c from baseline at 26 weeks | -1.2% mean reduction in HbA1c (p < 0.0001) | [16] |

Key Signaling Pathways

Rosiglitazone's effects are mediated through a complex network of signaling pathways. The core pathway involves the direct activation of PPARγ, but crosstalk with other signaling cascades is also crucial.

Canonical PPARγ Signaling Pathway

The primary pathway is initiated by the binding of rosiglitazone to the ligand-binding domain of PPARγ. This induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPARγ then heterodimerizes with RXR, and this complex translocates to the nucleus to regulate gene expression.

Figure 1: Canonical PPARγ signaling pathway activated by rosiglitazone.

Crosstalk with GPR40 Signaling

Recent studies have indicated that some of rosiglitazone's effects, particularly in endothelial cells, may be modulated through G protein-coupled receptor 40 (GPR40).[17] Activation of GPR40 by rosiglitazone can lead to the phosphorylation of p38 MAPK, which in turn can enhance PPARγ-dependent transcription by promoting the recruitment of coactivators like PGC-1α and p300.[17]

Figure 2: Crosstalk between GPR40 and PPARγ signaling pathways.

Detailed Experimental Protocols

This section outlines methodologies for key experiments frequently cited in rosiglitazone research.

In Vitro PPARγ Activation Assay (Reporter Gene Assay)

Objective: To quantify the ability of rosiglitazone to activate PPARγ-mediated gene transcription.

Methodology:

-

Cell Culture: Human embryonic kidney 293T (HEK 293T) cells or a similar suitable cell line are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Transfection: Cells are transiently transfected with three plasmids:

-

An expression vector for human PPARγ.

-

An expression vector for RXRα.

-

A reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter.

-

A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.

-

-

Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing varying concentrations of rosiglitazone or a vehicle control.

-

Lysis and Assay: After a 24-48 hour incubation period, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. β-galactosidase activity is also measured for normalization.

-

Data Analysis: Luciferase activity is normalized to β-galactosidase activity to correct for transfection efficiency. The fold activation is calculated relative to the vehicle-treated control. Dose-response curves are then generated to determine the EC50 value.[18]

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the binding of the PPARγ/RXRα heterodimer to a PPRE DNA sequence in response to rosiglitazone.

Methodology:

-

Nuclear Extract Preparation: Nuclear extracts are prepared from cells (e.g., bovine renal tubular epithelial cells) treated with rosiglitazone or a vehicle control.[19]

-

Probe Labeling: A double-stranded oligonucleotide probe containing a consensus PPRE sequence is end-labeled with a radioactive isotope (e.g., [γ-³²P]ATP) or a non-radioactive label (e.g., biotin).

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane and detected using a chemiluminescent substrate (for non-radioactive probes). A "shift" in the migration of the labeled probe indicates the formation of a protein-DNA complex.

-

Specificity Control: To confirm the specificity of the binding, competition assays are performed by adding an excess of unlabeled PPRE probe (specific competitor) or a non-specific oligonucleotide sequence to the binding reaction. Supershift assays can also be performed by adding antibodies specific to PPARγ or RXRα to identify the components of the protein-DNA complex.[19]

In Vivo Murine Model of Atherosclerosis

Objective: To evaluate the effect of rosiglitazone on the development of atherosclerosis in a diabetic mouse model.

Methodology:

-

Animal Model: Male apolipoprotein E (apoE)-deficient mice are used, which are prone to developing atherosclerosis.

-

Diabetes Induction: Diabetes is induced in a subset of mice by intraperitoneal injections of a low dose of streptozotocin (STZ).

-

Treatment Groups: The mice are randomly divided into four groups: non-diabetic control, non-diabetic treated with rosiglitazone, diabetic control, and diabetic treated with rosiglitazone.

-

Drug Administration: Rosiglitazone is administered daily by oral gavage.

-

Monitoring: Blood glucose and lipid levels are monitored throughout the study.

-

Atherosclerotic Plaque Analysis: After a defined treatment period, the mice are euthanized, and the aortas are dissected. The extent of atherosclerotic plaque formation is quantified by staining the aortas with Oil Red O and analyzing the stained area using image analysis software.[20]

Therapeutic and Adverse Effect Relationships

While rosiglitazone is effective in improving glycemic control, its use has been associated with certain adverse effects. Understanding the relationship between its mechanism of action and these effects is crucial for risk-benefit assessment.

Figure 3: Relationship between PPARγ activation and the therapeutic and adverse effects of rosiglitazone.

The insulin-sensitizing effects of rosiglitazone are a direct consequence of PPARγ activation leading to improved glucose homeostasis.[8] However, PPARγ is also expressed in other tissues, and its activation can lead to undesirable side effects, including weight gain, fluid retention, and an increased risk of bone fractures and congestive heart failure.[17][21] The RECORD (Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes) trial, for instance, showed a doubled risk of heart failure death or hospitalization in patients treated with rosiglitazone.[21] These adverse effects have significantly limited its clinical use.[17]

This guide provides a foundational understanding of this compound for research and development purposes. The detailed information on its mechanism, quantitative properties, and experimental evaluation should serve as a valuable resource for scientists in the field.

References

- 1. Rosiglitazone (Avandia) [ebmconsult.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rosiglitazone in the treatment of type 2 diabetes mellitus: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]

- 10. immune-system-research.com [immune-system-research.com]

- 11. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of high-affinity binding sites for the insulin sensitizer rosiglitazone (BRL-49653) in rodent and human adipocytes using a radioiodinated ligand for peroxisomal proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Avandia (rosiglitazone) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 15. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A randomized trial of rosiglitazone therapy in patients with inadequately controlled insulin-treated type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rosiglitazone increases PPARgamma in renal tubular epithelial cells and protects against damage by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Rosiglitazone (PPARgamma-agonist) attenuates atherogenesis with no effect on hyperglycaemia in a combined diabetes-atherosclerosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Heart failure events with rosiglitazone in type 2 diabetes: data from the RECORD clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Rosiglitazone Hydrochloride

Abstract

Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, emerged as a potent insulin-sensitizing agent for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the selective activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism. This technical guide provides a comprehensive overview of the discovery, development, and chemical synthesis of Rosiglitazone hydrochloride. It details the mechanism of action, associated signaling pathways, and key experimental protocols utilized in its evaluation. Quantitative data are presented in structured tables, and critical workflows are visualized using DOT language diagrams to offer a detailed resource for researchers, scientists, and drug development professionals.

Discovery and Development

Rosiglitazone (trade name Avandia) was synthesized in 1988 by scientists at SmithKline Beecham, which later became GlaxoSmithKline (GSK).[1] It was developed as a second-generation thiazolidinedione, following the development of earlier compounds in the class like ciglitazone and troglitazone.[1] The goal was to create a more potent and selective agonist for PPARγ to improve glycemic control in patients with type 2 diabetes by enhancing insulin sensitivity.

After extensive preclinical and clinical evaluation, Rosiglitazone was first approved for medical use by the US Food and Drug Administration (FDA) in 1999 and subsequently by the European Medicines Agency (EMA) in 2000.[2] It was marketed as a standalone drug or in combination with other antidiabetic agents like metformin and glimepiride.[2][3]

Mechanism of Action: PPARγ Signaling Pathway

Rosiglitazone's therapeutic effects are primarily mediated through its high-affinity binding to and activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3][4] PPARγ is a nuclear transcription factor predominantly expressed in adipose tissue, but also found in skeletal muscle, liver, pancreatic beta cells, and macrophages.[2][4]

Upon activation by Rosiglitazone, PPARγ undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5] This binding event recruits co-activator proteins and modulates the transcription of numerous genes involved in:

-

Glucose Metabolism: Enhancing insulin sensitivity in peripheral tissues, leading to increased glucose uptake in muscle and adipose tissue and reduced glucose production (gluconeogenesis) in the liver.[4][6]

-

Lipid Metabolism: Regulating fatty acid uptake, storage, and adipocyte (fat cell) differentiation.[2][4]

-

Inflammation: Exhibiting anti-inflammatory effects, in part by reducing the levels of pro-inflammatory cytokines.[3][4]

Chemical Synthesis of this compound

The synthesis of Rosiglitazone involves a multi-step process, which has been outlined in various patents. A common synthetic route involves the coupling of an ethanolamine derivative with a fluorobenzaldehyde, followed by a Knoevenagel condensation with 2,4-thiazolidinedione and subsequent reduction. The final step involves the formation of the desired salt, such as the hydrochloride.

General Synthesis Workflow

The process can be logically broken down into four primary stages:

-

Formation of the Ether Linkage: Coupling of 2-(N-methyl-N-(2-pyridyl)amino)ethanol with 4-fluorobenzaldehyde to create the key benzaldehyde intermediate.

-

Knoevenagel Condensation: Reaction of the benzaldehyde intermediate with 2,4-thiazolidinedione to form a benzylidene intermediate.

-

Reduction: Reduction of the exocyclic double bond of the benzylidene intermediate to yield the Rosiglitazone free base.

-

Salt Formation: Reaction of the Rosiglitazone free base with hydrochloric acid to produce this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from patent literature.[7][8]

Step 1: Preparation of 4-[2-(N-methyl-N-(2-pyridyl)amino) ethoxy] benzaldehyde

-

To a stirred solution of 2-(N-methyl-N-(2-pyridyl) amino) ethanol in a suitable aprotic polar solvent like dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at a controlled temperature.

-

After the evolution of hydrogen ceases, add 4-fluorobenzaldehyde to the reaction mixture.

-

Heat the mixture (e.g., to 80°C) and maintain for several hours (e.g., 16 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude benzaldehyde intermediate, which may be purified by column chromatography.[7]

Step 2: Preparation of 5-(4-[2-(N-methyl-N-(2-pyridyl) aminoethoxy] benzylidene)-2,4-thiazolidinedione

-

Suspend the benzaldehyde intermediate from Step 1 and 2,4-thiazolidinedione in a solvent such as toluene or an alcohol (e.g., industrial spirit).[7]

-

Add a catalytic amount of a base, such as piperidine, along with acetic acid.[7]

-

Reflux the mixture for 5-6 hours, typically with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Cool the reaction mixture and isolate the solid product by filtration. Wash the solid with a suitable solvent (e.g., methanol, water) and dry under vacuum to yield the benzylidene derivative.[7]

Step 3: Preparation of Rosiglitazone (Free Base)

-

Dissolve the benzylidene derivative from Step 2 in a suitable solvent mixture (e.g., methanol).

-

Cool the solution (e.g., to 10°C) and slowly add a reducing agent. Sodium borohydride (NaBH₄) is commonly used.[7] A solution of NaBH₄ in water with a small amount of sodium hydroxide can be added over a period of 90 minutes.[7]

-

Stir the reaction mixture at room temperature for an extended period (e.g., 16 hours).

-

Acidify the mixture carefully with an acid like glacial acetic acid to decompose the excess reducing agent.

-

The product, Rosiglitazone free base, will precipitate. Filter the solid, wash with water, and dry under vacuum.[7]

Step 4: Preparation of this compound

-

Dissolve the Rosiglitazone free base from Step 3 in a suitable organic solvent (e.g., acetone, ethanol).

-

Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a solvent like isopropanol) to the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Isolate the solid by filtration, wash with a small amount of the solvent, and dry under vacuum to obtain this compound.

Quantitative Data and Pharmacokinetics

Rosiglitazone exhibits predictable pharmacokinetic properties that are essential for its clinical efficacy. Key quantitative parameters are summarized below.

| Parameter | Value | Reference |

| Bioavailability | 99% | [3] |

| Time to Peak Plasma Conc. (Tmax) | ~1 hour | [3] |

| Plasma Protein Binding | 99.8% | [6] |

| Metabolism | Hepatic, primarily via CYP2C8 | [6] |

| Elimination | Metabolites excreted primarily in urine | [6] |

| Initial Recommended Dose | 4 mg/day (single or divided doses) | [6] |

| Maximum Recommended Dose | 8 mg/day | [6] |

Experimental Evaluation Protocols

The evaluation of Rosiglitazone and its metabolites involves various in vitro and in vivo experimental models.

In Vitro Metabolism Study Protocol

This protocol describes a method for studying the biotransformation of Rosiglitazone in a laboratory setting using liver microsomes.

A representative method for analyzing Rosiglitazone and its metabolites involves high-performance liquid chromatography (HPLC).[9]

-

Sample Preparation: Hollow-fiber liquid-phase microextraction can be used to isolate the drug and its metabolites (N-desmethyl rosiglitazone and ρ-hydroxy rosiglitazone) from the microsomal preparation.[9]

-

Chromatography: Separation is achieved using a C18 reverse-phase column.[9]

-

Mobile Phase: A typical mobile phase consists of an isocratic mixture of water, acetonitrile, and acetic acid (e.g., 85:15:0.5, v/v/v).[9]

-

Detection: UV detection is performed at a wavelength of 245 nm.[9]

Clinical Trial Protocol Example

The clinical efficacy and safety of Rosiglitazone were established through numerous randomized controlled trials. Below is a simplified workflow representing the design of a study comparing Rosiglitazone to other oral hypoglycemic agents.[10]

| Phase | Description |

| Screening | Patients with type 2 diabetes and suboptimal glycemic control (e.g., HbA1c ≥ 7.5%) are recruited. |

| Randomization | Eligible patients are randomly assigned to different treatment arms. For example: Arm A (Drug-naive): Rosiglitazone (4-8 mg/day) vs. Arm B (Drug-naive): Metformin (500-2000 mg/day). Or Arm C (On monotherapy): Add-on Rosiglitazone vs. Arm D (On monotherapy): Add-on another agent (e.g., glyburide). |

| Treatment | Patients are treated for a specified duration (e.g., 12 weeks). |

| Endpoint Analysis | The primary endpoint, such as the change in adiponectin levels, and secondary endpoints (changes in HbA1c, lipid levels, inflammatory markers) are measured and compared between groups. |

Conclusion

This compound is a significant molecule in the history of type 2 diabetes treatment. Its discovery provided a powerful tool for improving insulin sensitivity through a novel mechanism of action involving the selective activation of PPARγ. The synthesis of Rosiglitazone is a well-established multi-step chemical process that has been refined for large-scale production. Understanding the detailed discovery, synthesis, and experimental evaluation of Rosiglitazone provides valuable insights for the ongoing development of new and improved therapeutics for metabolic diseases.

References

- 1. View of The origins of type 2 diabetes medications | British Journal of Diabetes [bjd-abcd.com]

- 2. Rosiglitazone - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Rosiglitazone Sodium? [synapse.patsnap.com]

- 5. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rosiglitazone in the treatment of type 2 diabetes mellitus: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SYNTHESIS OF ANTIDIABETIC ROSIGLITAZONE DERIVATIVES - Patent 1756099 [data.epo.org]

- 8. US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents [patents.google.com]

- 9. Simultaneous determination of rosiglitazone and its metabolites in rat liver microsomal fraction using hollow-fiber liquid-phase microextraction for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A randomized, controlled trial of the effects of rosiglitazone on adipokines, and inflammatory and fibrinolytic markers in diabetic patients: study design and protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

Rosiglitazone hydrochloride's role in insulin sensitization

An In-depth Technical Guide to Rosiglitazone Hydrochloride's Role in Insulin Sensitization

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Its primary therapeutic effect is the enhancement of insulin sensitivity, making it a critical tool in the management of type 2 diabetes mellitus. This document provides a detailed examination of the molecular mechanisms, signaling pathways, and physiological effects of rosiglitazone. Through a review of key experimental data and methodologies, this guide elucidates how rosiglitazone modulates gene expression, primarily in adipose tissue, to produce its systemic insulin-sensitizing effects. Quantitative data from binding assays, clinical trials, and gene expression studies are summarized, and core experimental protocols are detailed. Visual diagrams of key pathways and workflows are provided to facilitate a deeper understanding of its complex mechanism of action.

Core Mechanism of Action: PPARγ Agonism

Rosiglitazone's mechanism of action is centered on its function as a high-affinity ligand for PPARγ, a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[1][2] There are two primary protein isoforms, PPARγ1, which is expressed in numerous tissues, and PPARγ2, which is expressed almost exclusively in adipocytes.[3]

The activation of PPARγ by rosiglitazone initiates a cascade of transcriptional events:

-

Ligand Binding: Rosiglitazone enters the cell and binds to the ligand-binding domain (LBD) of PPARγ located in the nucleus.[4][5] This binding induces a conformational change in the receptor.

-

Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[4]

-

PPRE Binding: This PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4][5]

-

Transcriptional Regulation: Upon binding to PPREs, the complex recruits a suite of coactivator proteins (such as MED1, p300, and CBP) and dismisses corepressor proteins.[6] This action initiates the transcription of a network of genes that collectively improve insulin sensitivity.[2][7]

Rosiglitazone's effects are dose-dependent and can take several weeks to reach their maximum therapeutic potential as they rely on changes in gene expression and subsequent protein synthesis.[7]

Physiological and Systemic Effects

While PPARγ is expressed in several tissues, the primary site of rosiglitazone's therapeutic action is adipose tissue. The drug remodels adipose tissue, leading to systemic improvements in insulin action in skeletal muscle and the liver.

A. Adipose Tissue Remodeling: Rosiglitazone induces profound changes in adipocyte gene expression and function:

-

Increased Lipid Storage: It upregulates genes involved in fatty acid uptake and triglyceride storage, such as CD36 and stearyl-CoA desaturase.[8] This promotes the sequestration of lipids into subcutaneous adipose tissue, thereby reducing the ectopic accumulation of fat in muscle and liver, which is a key contributor to insulin resistance.[9]

-

Enhanced Adipokine Secretion: Rosiglitazone significantly increases the expression and secretion of adiponectin, an insulin-sensitizing hormone.[10] It also decreases the expression of pro-inflammatory cytokines like IL-6 and resistin, which are known to cause insulin resistance.[8][10]

-

Adipocyte Differentiation: It promotes the differentiation of small, new, insulin-sensitive adipocytes from preadipocytes.[7][11]

B. Skeletal Muscle and Liver Sensitization: The effects on muscle and liver are largely secondary to the changes in adipose tissue:

-

Skeletal Muscle: Increased circulating adiponectin and reduced levels of free fatty acids and inflammatory cytokines enhance insulin signaling in skeletal muscle. This leads to improved glucose uptake, primarily through increased expression and translocation of the GLUT4 glucose transporter.[7][12] Rosiglitazone potentiates insulin-stimulated phosphorylation of insulin receptor substrate-1 (IRS-1) and IRS-2, subsequently activating the PI3K-Akt signaling pathway.[12]

-

Liver: By reducing the flow of free fatty acids to the liver and improving overall insulin sensitivity, rosiglitazone decreases hepatic glucose production (gluconeogenesis) and reduces liver fat content.[8][9]

Data Presentation

Table 1: Binding Affinity of Rosiglitazone for PPARγ

| Cell/System Type | IC₅₀ (nM) | Reference |

| Rat Adipocytes | 12 | [13] |

| 3T3-L1 Adipocytes (Mouse) | 4 | [13] |

| Human Adipocytes | 9 | [13] |

| Recombinant Human PPARγ | ~40 (Kd) | [14] |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. Kd (dissociation constant) is another measure of affinity.

Table 2: Clinical Efficacy of Rosiglitazone on Glycemic Control (26-Week Trials)

| Treatment Group | Mean Change in HbA1c (%) from Baseline | Reference |

| Rosiglitazone 4 mg once daily | -0.8 | [15][16] |

| Rosiglitazone 2 mg twice daily | -0.9 | [15][16] |

| Rosiglitazone 8 mg once daily | -1.1 | [15][16] |

| Rosiglitazone 4 mg twice daily | -1.5 | [15][16] |

| Rosiglitazone 8 mg + Insulin | -1.2 | [17][18] |

| Placebo | Increase | [15][16] |

Table 3: Rosiglitazone-Induced Changes in Gene Expression in Human Adipose Tissue

| Gene | Function | Fold Change | Reference |

| Upregulated Genes | |||

| Adiponectin | Insulin Sensitization | Increased | [10] |

| PPARγ | Master Regulator | Increased | [10] |

| Stearyl-CoA desaturase | Triacylglycerol Storage | 3.2 | [8] |

| CD36 | Fatty Acid Uptake | 1.8 | [8] |

| GLUT4 | Glucose Transport | 1.5 | [8] |

| Downregulated Genes | |||

| IL-6 | Inflammation | 0.6 | [8][10] |

| Chemokine (C-C motif) ligand 3 | Inflammation | 0.4 | [8] |

| Resistin | Insulin Resistance | 0.3 | [8] |

Table 4: Effects of Rosiglitazone on Insulin Sensitivity and Metabolism

| Parameter | Change with Rosiglitazone | Duration/Dose | Reference |

| Insulin-Stimulated Glucose Metabolism | +68% (low-dose insulin) | 3 months, 4mg BID | [9][19] |

| Insulin-Stimulated Glucose Metabolism | +20% (high-dose insulin) | 3 months, 4mg BID | [9][19] |

| Whole Body Insulin Sensitivity | +86% (GDR) | 16 weeks, 8mg/day | [20] |

| Hepatic Triglyceride Content | -40% to -45% | 3 months / 16 weeks | [9][20] |

| Plasma Free Fatty Acids | -39% | 3 months, 4mg BID | [9] |

| Adipocyte Sensitivity to Insulin (Anti-lipolysis) | +52% | 3 months, 4mg BID | [9][19] |

| Myocardial Glucose Uptake | +38% | 12 weeks | [21] |

GDR: Glucose Disposal Rate, measured by hyperinsulinemic-euglycemic clamp.

Experimental Protocols

A. PPARγ Binding Assay (Competitive Radioligand Binding)

This protocol is used to determine the binding affinity (IC₅₀) of compounds like rosiglitazone.

-

Preparation: Intact adipocytes (e.g., human, rat, or 3T3-L1) or recombinant PPARγ protein are prepared.[13]

-

Radioligand: A specific, high-affinity radioiodinated PPARγ ligand (e.g., [¹²⁵I]SB-236636) is used.[13]

-

Competition: The cells or protein are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound (rosiglitazone).

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity trapped on the filter (representing bound ligand) is measured using a gamma counter.

-

Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. An IC₅₀ value is calculated, representing the concentration of rosiglitazone that displaces 50% of the specific radioligand binding.[13]

B. Gene Expression Analysis (Real-Time PCR)

This method quantifies changes in specific mRNA levels in response to rosiglitazone.

-

Sample Collection: Subcutaneous adipose tissue biopsies are obtained from patients before and after treatment, or cultured cells (e.g., adipocytes) are treated with rosiglitazone or a vehicle control.[8][10]

-

RNA Extraction: Total RNA is isolated from the tissue or cells using a suitable method (e.g., Trizol reagent or column-based kits).

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR (qPCR): The cDNA is used as a template for PCR with primers specific to the genes of interest (e.g., Adiponectin, IL-6, GLUT4). The reaction includes a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA, allowing for real-time monitoring of the amplification process.

-

Normalization and Analysis: The expression level of the target gene is normalized to the expression of one or more stable housekeeping genes (e.g., GAPDH, β-actin) to control for variations in RNA input. The relative fold change in gene expression is calculated using the ΔΔCt method.[8]

C. Assessment of Insulin Sensitivity (Hyperinsulinemic-Euglycemic Clamp)

This is the gold-standard method for assessing whole-body insulin sensitivity in vivo.[20][22]

-

Catheter Placement: Two intravenous catheters are placed in the subject, one for infusions and one in a heated hand for sampling arterialized venous blood.

-

Insulin Infusion: A continuous infusion of insulin is administered at a constant rate (e.g., 20 or 120 mU·m⁻²·min⁻¹) to raise plasma insulin to a steady, high level.[9][22]

-

Glucose Infusion: A variable infusion of 20% dextrose is started. The rate of this infusion is adjusted frequently (every 5-10 minutes) based on blood glucose measurements to maintain euglycemia (normal blood glucose levels, ~90 mg/dL).

-

Steady State: Once a steady state is achieved (constant blood glucose with a constant glucose infusion rate), the procedure is maintained for a period (e.g., 30 minutes).

-

Calculation: During the steady-state period, the glucose infusion rate (GIR) is equal to the rate of whole-body glucose disposal (uptake by tissues). This rate, often normalized to body weight or fat-free mass, is termed the Glucose Disposal Rate (GDR) and serves as a direct measure of insulin sensitivity.[20]

Conclusion

This compound exerts its insulin-sensitizing effects through a sophisticated, multi-faceted mechanism rooted in its potent and selective agonism of the PPARγ nuclear receptor. Its primary action within adipose tissue initiates a cascade of transcriptional changes that lead to a more insulin-sensitive phenotype. By promoting lipid storage in subcutaneous fat, increasing the secretion of beneficial adipokines like adiponectin, and reducing inflammatory signals, rosiglitazone orchestrates a systemic improvement in glucose homeostasis. These effects manifest as enhanced glucose uptake in skeletal muscle and reduced glucose production in the liver. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and further investigating the intricate role of rosiglitazone and the broader implications of PPARγ modulation in metabolic disease. This detailed molecular understanding is paramount for the rational design of next-generation insulin sensitizers with improved efficacy and safety profiles.

References

- 1. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-diabetic rosiglitazone remodels the adipocyte transcriptome by redistributing transcription to PPARγ-driven enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of rosiglitazone on gene expression in subcutaneous adipose tissue in highly active antiretroviral therapy-associated lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medindia.net [medindia.net]

- 12. Rosiglitazone produces insulin sensitisation by increasing expression of the insulin receptor and its tyrosine kinase activity in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of high-affinity binding sites for the insulin sensitizer rosiglitazone (BRL-49653) in rodent and human adipocytes using a radioiodinated ligand for peroxisomal proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. Once- and twice-daily dosing with rosiglitazone improves glycemic control in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. A randomized trial of rosiglitazone therapy in patients with inadequately controlled insulin-treated type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of rosiglitazone on insulin sensitivity and body composition in type 2 diabetic patients [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enhancement of insulin-stimulated myocardial glucose uptake in patients with Type 2 diabetes treated with rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. diabetesjournals.org [diabetesjournals.org]

Early studies on Rosiglitazone hydrochloride for type 2 diabetes

An In-depth Technical Guide to Early Studies of Rosiglitazone Hydrochloride for Type 2 Diabetes

Introduction

This compound, a member of the thiazolidinedione (TZD) class of antidiabetic agents, emerged in the late 1990s as a novel therapeutic option for the management of type 2 diabetes mellitus.[1][2] Unlike existing therapies that primarily focused on stimulating insulin secretion, rosiglitazone's principal mechanism involves enhancing insulin sensitivity in peripheral tissues.[3] This document provides a detailed overview of the foundational studies that characterized the pharmacology, pharmacokinetics, efficacy, and safety profile of rosiglitazone for its use in treating type 2 diabetes, intended for researchers and professionals in drug development.

Mechanism of Action: PPAR-γ Agonism

Rosiglitazone acts as a potent and highly selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor.[4][5][6] These receptors are predominantly found in key target tissues for insulin action, including adipose tissue, skeletal muscle, and the liver.[2][6]

The activation of PPAR-γ by rosiglitazone forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of numerous genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity and glycemic control.[5] Key downstream effects include enhanced glucose uptake in muscle and adipose tissue and reduced hepatic glucose production.[4]

Pharmacokinetics and Metabolism

Early studies established that rosiglitazone is rapidly and almost completely absorbed following oral administration, with an absolute bioavailability of approximately 99%.[7][8] It is extensively bound to plasma proteins (99.8%), primarily albumin.[3][6]

The metabolism of rosiglitazone is extensive, with no unchanged drug excreted in the urine.[8] The primary metabolic pathways are N-demethylation and hydroxylation, followed by conjugation with sulfate and glucuronic acid.[7][9] The major enzyme responsible for its metabolism is cytochrome P450 2C8 (CYP2C8), with a minor contribution from CYP2C9.[3][9]

| Parameter | Value | Reference |

| Absolute Bioavailability | ~99% | [7][8] |

| Time to Cmax (Tmax) | ~1 hour | [5] |

| Plasma Protein Binding | 99.8% | [3][6] |

| Elimination Half-life (T1/2) | 3-7 hours | [7] |

| Primary Metabolism Route | N-demethylation, Hydroxylation (via CYP2C8) | [3][9] |

| Primary Excretion Route | Urine (~65% as metabolites) | [7] |

Early Clinical Efficacy Studies

Initial clinical trials focused on establishing the efficacy of rosiglitazone as both a monotherapy and an add-on to other antidiabetic agents.

Monotherapy Trials

One of the pivotal early monotherapy studies was a 26-week, randomized, double-blind, placebo-controlled trial involving 493 patients with type 2 diabetes inadequately controlled by diet and exercise.[10]

Experimental Protocol:

-

Design: A 4-week placebo run-in period was followed by randomization to one of three arms for 26 weeks: placebo, rosiglitazone 2 mg twice daily (bd), or rosiglitazone 4 mg bd.

-

Primary Endpoint: Change in hemoglobin A1c (HbA1c) from baseline.

-

Secondary Endpoints: Changes in fasting plasma glucose (FPG), fructosamine, insulin resistance (via HOMA model), and β-cell function.

-

Patient Population: Patients with type 2 diabetes, with baseline HbA1c between 7.5% and 11.5%.

Results Summary:

| Parameter | Placebo | Rosiglitazone 2 mg bd | Rosiglitazone 4 mg bd | Reference |

| Baseline Mean HbA1c (%) | ~8.9 | ~8.9 | ~9.0 | [10] |

| Mean Change in HbA1c (%) | +0.3 | -0.9 | -1.2 | [10] |

| Mean Change vs. Placebo (HbA1c) | - | -1.2 | -1.5 | [10] |

| Mean Change vs. Placebo (FPG, mmol/L) | - | -3.22 | -4.22 | [10] |

| Change in Insulin Resistance (HOMA) | - | -16.0% | -24.6% | [10] |

| Change in β-cell Function (HOMA) | - | +49.5% | +60.0% | [10] |

Combination Therapy Trials

The efficacy of rosiglitazone was also evaluated in patients inadequately controlled on other oral agents or insulin.

A. Combination with Sulfonylurea (Glimepiride)

Data from two randomized, double-blind, placebo-controlled studies assessed the addition of rosiglitazone to glimepiride therapy.[11]

Experimental Protocol (Study A):

-

Design: Patients on a stable dose of glimepiride (3 mg once daily) were randomized to receive add-on therapy with rosiglitazone (4 mg or 8 mg daily) or placebo for 26 weeks.

-

Primary Endpoint: Change in FPG and HbA1c from baseline.

-

Patient Population: Patients with type 2 diabetes with inadequate glycemic control on sulfonylurea monotherapy.

Results Summary (Study A):

| Parameter | Placebo + Glimepiride | RSG 4 mg + Glimepiride | RSG 8 mg + Glimepiride | Reference |

| Baseline Mean HbA1c (%) | ~8.2 | ~8.2 | ~8.1 | [11] |

| Mean Change in HbA1c (%) | - | -0.63 | -1.17 | [11] |

| Mean Change in FPG (mg/dL) | - | -21 | -43 | [11] |

| Patients Achieving HbA1c <7.0% | 32% | 43% | 68% | [11] |

B. Combination with Insulin

A 26-week randomized trial evaluated the addition of rosiglitazone to insulin therapy in 319 patients with inadequately controlled type 2 diabetes.[12][13]

Experimental Protocol:

-

Design: Following an 8-week insulin standardization and placebo run-in period, patients were randomized to receive add-on therapy with placebo, rosiglitazone 4 mg daily, or rosiglitazone 8 mg daily for 26 weeks.

-

Primary Endpoint: Reduction in HbA1c from baseline.

-

Patient Population: Patients with a mean baseline HbA1c ≥7.5% on twice-daily insulin (≥30 U/day).

Results Summary:

| Parameter | Placebo + Insulin | RSG 4 mg + Insulin | RSG 8 mg + Insulin | Reference |

| Baseline Mean HbA1c (%) | ~9.1 | ~8.9 | ~9.0 | [12][13] |

| Mean Change in HbA1c (%) | No significant change | -0.6 (approx.) | -1.2 | [12][13] |

| Patients with HbA1c Reduction ≥1.0% | 11% | 34% | 59% | [12] |

| Mean Change in Daily Insulin Dose | -0.6% | -5.6% | -12.0% | [12] |

Early Safety and Tolerability Profile

Across early clinical trials, rosiglitazone was generally well-tolerated.[10] The most commonly reported adverse effects were related to its mechanism of action, particularly fluid retention.

| Adverse Event | Incidence with Rosiglitazone | Comparator/Placebo Incidence | Key Observations | Reference |

| Edema | ~5-16% | ~2-5% | Incidence was higher in combination with insulin (13-16%) than with placebo (4.7%).[2][12] | [2][12] |

| Weight Gain | 2-5 kg | 0-1 kg | Dose-dependent increase observed, associated with fluid retention and fat redistribution. | [3][12] |

| Lipid Changes | ↑ Total, LDL, and HDL Cholesterol | Variable | The LDL:HDL and Total:HDL ratios were generally observed to be unchanged.[2][12] | [2][12] |

| Hypoglycemia | Low risk as monotherapy | Low risk | Increased risk when added to insulin therapy, often managed by reducing the insulin dose.[12][14] | [12][14] |

| Hepatotoxicity | Not observed in early trials | Not observed | Unlike the first TZD (troglitazone), rosiglitazone did not show signs of liver toxicity in initial studies.[2] | [2] |

Conclusion

The early clinical and pharmacological studies of this compound characterized it as a potent insulin-sensitizing agent with a novel mechanism of action through PPAR-γ agonism. Foundational trials demonstrated its efficacy in improving glycemic control, as measured by reductions in HbA1c and FPG, both as a monotherapy and in combination with other antidiabetic drugs. The initial safety profile was considered acceptable, with known side effects including edema, weight gain, and predictable changes in lipid profiles. These seminal studies established rosiglitazone as a significant therapeutic tool for managing the core metabolic defect of insulin resistance in type 2 diabetes.

References

- 1. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Rosiglitazone: an agent from the thiazolidinedione class for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rosiglitazone in the treatment of type 2 diabetes mellitus: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rosiglitazone for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Rosiglitazone monotherapy is effective in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential benefits of early addition of rosiglitazone in combination with glimepiride in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. A randomized trial of rosiglitazone therapy in patients with inadequately controlled insulin-treated type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The forgotten type 2 diabetes mellitus medicine: rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Rosiglitazone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosiglitazone hydrochloride is a member of the thiazolidinedione class of oral antidiabetic agents. It is a high-affinity, selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, skeletal muscle, and the liver. By activating PPARγ, rosiglitazone modulates the transcription of a suite of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and glycemic control in patients with type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, pharmacokinetics, and analytical methodologies for this compound, intended for researchers and professionals in the field of drug development.

Molecular Structure and Chemical Properties

This compound is the hydrochloride salt of rosiglitazone. The chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione, hydrochloride | [1] |

| CAS Number | 302543-62-0 | [1][2] |

| Molecular Formula | C₁₈H₂₀ClN₃O₃S | [1][2] |

| Molecular Weight | 393.89 g/mol | [1][2] |

| Appearance | White to off-white solid | [3][4] |

| Melting Point | 122-123 °C (for rosiglitazone base) | [4][5] |

| pKa | 6.8 and 6.1 (for rosiglitazone maleate) | [3][4][6] |

| Solubility | Readily soluble in ethanol and buffered aqueous solution at pH 2.3; solubility decreases with increasing pH. Soluble in DMSO (≥39.4 mg/mL) and ethanol (≥51.2 mg/mL with sonication). Soluble in water (≥2.81 mg/mL with gentle warming and sonication). | [2][3][4][6][7] |

| LogP | 2.4 | [5] |

Structure:

Rosiglitazone possesses a thiazolidinedione ring, which is the core pharmacophore for this class of drugs, and a side chain containing a phenyl ring, an ether linkage, and a substituted pyridine ring.[8]

Mechanism of Action: PPARγ Agonism

Rosiglitazone's therapeutic effects are primarily mediated through its potent and selective agonism of PPARγ.[9][10][11] PPARs are nuclear hormone receptors that, upon ligand binding, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[4]

Activation of PPARγ by rosiglitazone leads to a cascade of downstream effects:

-

Enhanced Insulin Sensitivity: Rosiglitazone increases the transcription of genes involved in insulin signaling and glucose metabolism. This includes the glucose transporter type 4 (GLUT4), which facilitates glucose uptake into muscle and adipose tissue.[10][12]

-

Lipid Metabolism Modulation: It influences the expression of genes involved in fatty acid uptake, transport, and storage, such as CD36 and fatty acid binding proteins (FABPs).[7][12] This promotes the storage of free fatty acids in adipocytes, thereby reducing circulating lipid levels and mitigating lipotoxicity in other tissues.

-

Anti-inflammatory Effects: Rosiglitazone has been shown to exert anti-inflammatory effects by down-regulating the expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[2][12]

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied in healthy volunteers and patients with type 2 diabetes.

| Parameter | Value | Reference |

| Bioavailability | 99% | [10][11] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [6][10] |

| Effect of Food | No change in AUC, ~28% decrease in Cmax, and delay in Tmax by 1.75 hours | [6][10] |

| Protein Binding | 99.8% (primarily to albumin) | [10][11] |

| Volume of Distribution (Vss/F) | ~17.6 L | [6][10] |

| Metabolism | Extensively metabolized in the liver, primarily by CYP2C8 and to a lesser extent by CYP2C9, via N-demethylation and hydroxylation. | [11][13][14] |

| Elimination Half-life | 3-4 hours | [4] |

| Excretion | ~64% in urine and ~23% in feces as metabolites. | [11] |

Synthesis and Formulation

The synthesis of rosiglitazone typically involves a multi-step process. A common route involves the reaction of 2-(N-methyl-N-(2-pyridyl)amino)ethanol with 4-fluorobenzaldehyde to form the intermediate 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde.[10][12] This aldehyde then undergoes a Knoevenagel condensation with 2,4-thiazolidinedione, followed by reduction of the resulting benzylidene double bond to yield rosiglitazone.[15] The free base can then be converted to the hydrochloride salt.

This compound is formulated for oral administration, typically as tablets. It has been shown to have better stability than the maleate salt, making it suitable for pharmaceutical preparations.[2]

Experimental Protocols

Determination of Rosiglitazone in Human Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of rosiglitazone in human plasma.[1][13]

Materials:

-

This compound reference standard

-

Internal standard (e.g., a structurally similar compound)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer (e.g., 0.01 M dibasic potassium hydrogen phosphate, pH adjusted to 6.5)

-

Ethyl acetate (extraction solvent)

-

Human plasma

-

C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of human plasma in a centrifuge tube, add a known amount of the internal standard. b. Add 5 mL of ethyl acetate and vortex for 2 minutes. c. Centrifuge at 3000 rpm for 10 minutes. d. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 200 µL of the mobile phase.

-

Chromatographic Conditions: a. Mobile Phase: A mixture of phosphate buffer, acetonitrile, and methanol. A typical ratio is 65:35:variable (v/v/v), adjusted for optimal separation.[13] b. Flow Rate: 1.0 mL/min.[1] c. Column Temperature: Ambient. d. Injection Volume: 20 µL. e. Detection: Fluorescence detector with excitation at 247 nm and emission at 367 nm.[1]

-

Quantification: a. Construct a calibration curve by spiking known concentrations of rosiglitazone into blank plasma and processing as described above. b. Plot the peak area ratio of rosiglitazone to the internal standard against the concentration of rosiglitazone. c. Determine the concentration of rosiglitazone in the unknown samples by interpolating from the calibration curve.

PPARγ Activation Assay (Cell-based Reporter Assay)

This protocol outlines a general procedure for assessing the activation of PPARγ by rosiglitazone in a cell-based reporter gene assay.[15]

Materials:

-

A suitable cell line (e.g., Ac2F rat liver cells, HEK293T cells).

-

Expression vector for human PPARγ.

-

Reporter plasmid containing a PPRE sequence upstream of a reporter gene (e.g., luciferase).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: a. Culture the cells in appropriate medium until they reach 70-80% confluency in a multi-well plate. b. Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: a. After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Reporter Gene Assay: a. After a 24-hour incubation period with the compound, lyse the cells. b. Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: a. Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number. b. Plot the fold induction of luciferase activity against the concentration of rosiglitazone to determine the dose-response curve and calculate the EC₅₀ value.

Clinical Efficacy and Safety

Rosiglitazone has been shown to be effective in improving glycemic control in patients with type 2 diabetes, both as monotherapy and in combination with other antidiabetic agents.[16] Clinical trials have demonstrated significant reductions in glycated hemoglobin (HbA1c) levels.[16] However, its use has been associated with an increased risk of adverse cardiovascular events, particularly heart failure, as well as weight gain and an increased risk of bone fractures.[17][18][19] The RECORD (Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes) trial, a large-scale, long-term study, found an increased risk of heart failure with rosiglitazone treatment but no significant increase in overall cardiovascular mortality or hospitalization.[18][20]

| Clinical Outcome | Rosiglitazone Effect | Key Clinical Trial(s) |

| Glycemic Control (HbA1c) | Significant reduction | ADOPT, RECORD |

| Myocardial Infarction | Increased risk observed in some meta-analyses | Meta-analyses by Nissen et al. |

| Heart Failure | Increased risk of death or hospitalization | RECORD |

| Weight Gain | Common adverse effect | ADOPT, RECORD |

| Bone Fractures | Increased risk, particularly in women | ADOPT, RECORD |

Conclusion

This compound is a potent and selective PPARγ agonist with a well-characterized molecular structure and chemical properties. Its mechanism of action, involving the transcriptional regulation of genes in glucose and lipid metabolism, provides a clear rationale for its insulin-sensitizing effects. While clinically effective in improving glycemic control, its use has been tempered by safety concerns, particularly regarding cardiovascular health. The information presented in this guide, including detailed methodologies and pathways, serves as a valuable resource for researchers and professionals engaged in the study and development of antidiabetic therapies.

References

- 1. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute genome-wide effects of rosiglitazone on PPARγ transcriptional networks in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Peroxisome Proliferator-Activated Receptor γ by Rosiglitazone Inhibits Lipopolysaccharide-Induced Release of High Mobility Group Box 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Acute Genome-Wide Effects of Rosiglitazone on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. View of Pharmacokinetics of Oral Rosiglitazone in Taiwanese and Post Hoc Comparisons with Caucasian, Japanese, Korean, and Mainland Chinese Subjects [journals.library.ualberta.ca]

- 10. US7598387B2 - Synthesis of antidiabetic rosiglitazone derivatives - Google Patents [patents.google.com]

- 11. US20070293546A1 - Preparation of rosiglitazone and its salts - Google Patents [patents.google.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. ClinPGx [clinpgx.org]

- 15. researchgate.net [researchgate.net]

- 16. Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by Rosiglitazone Suppresses Components of the Insulin-Like Growth Factor Regulatory System in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rosiglitazone for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. rxfiles.ca [rxfiles.ca]

- 20. researchgate.net [researchgate.net]

The Effect of Rosiglitazone Hydrochloride on Adipocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosiglitazone hydrochloride, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis.[3][4][5] Activation of PPARγ by rosiglitazone initiates a cascade of transcriptional events that drive the differentiation of preadipocytes into mature, insulin-sensitive adipocytes. This guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental methodologies used to study the effects of rosiglitazone on adipocyte differentiation.

Mechanism of Action

Rosiglitazone's primary mechanism of action in promoting adipocyte differentiation is through its high-affinity binding to and activation of PPARγ.[1][2] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits a complex of coactivator proteins, including MED1, p300, and CBP, which facilitates the transcription of genes involved in the adipogenic program.[6]

A key target gene of the PPARγ/RXR heterodimer is CCAAT/enhancer-binding protein alpha (C/EBPα).[7][8] PPARγ and C/EBPα create a positive feedback loop, where they induce each other's expression, thereby amplifying the adipogenic signal and driving terminal differentiation.[5][9] This transcriptional activation leads to the expression of a suite of genes responsible for the adipocyte phenotype, including those involved in lipid metabolism, insulin signaling, and the formation of lipid droplets.

Interestingly, rosiglitazone treatment not only activates but also represses the transcription of certain genes in adipocytes.[6][7] Genes repressed by rosiglitazone are often more associated with C/EBPα than PPARγ.[7][8] The proposed mechanism for this repression involves a redistribution of coactivators from C/EBPα-driven enhancers to PPARγ-driven enhancers, a phenomenon sometimes referred to as coactivator "squelching".[6]

Key Signaling Pathways

While the PPARγ pathway is central, other signaling pathways are also modulated by rosiglitazone and contribute to its effects on adipocyte differentiation and function.

-

MAPK and PI3K Pathways: Studies have shown that rosiglitazone treatment can activate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) pathways during the maturation stage of adipocyte differentiation.[3][10][11] These pathways are known to play roles in cell growth, proliferation, and survival, and their activation by rosiglitazone may contribute to the enhanced adipogenesis and particularly the "browning" of white adipocytes.[3][10][11]

-

Insulin Signaling Pathway: Rosiglitazone enhances insulin sensitivity in adipocytes.[12][13] It has been shown to increase the expression of the insulin receptor and improve its tyrosine kinase activity.[12] By promoting the differentiation of smaller, more insulin-sensitive adipocytes, rosiglitazone improves glucose uptake.[13][14] In hypertrophic, insulin-resistant adipocytes, rosiglitazone can improve glucose transport even without fully restoring insulin signaling, potentially through remodeling of the extracellular matrix and cytoskeleton.[13]

Quantitative Data on Rosiglitazone's Effects

The following tables summarize quantitative data from various studies on the effects of rosiglitazone on gene expression and other relevant markers of adipocyte differentiation.

Table 1: Effect of Rosiglitazone on Adipogenic Gene Expression

| Gene | Cell Type | Rosiglitazone Treatment | Fold Change (vs. Control) | Reference |

| PPARγ | Porcine Preadipocytes | 100 nmol/L | 48 | [15] |

| C/EBPα | Porcine Preadipocytes | 100 nmol/L | 3.3 | [15] |

| FABP4 (aP2) | Porcine Preadipocytes | 100 nmol/L | 487.5 | [15] |

| FASN | Porcine Preadipocytes | 100 nmol/L | 5.8 | [15] |

| GPAT | Porcine Preadipocytes | 100 nmol/L | 3.6 | [15] |

| Stearoyl-CoA desaturase | Human Adipose Tissue | 8 mg/day for 16 weeks | 3.2 | [16] |

| CD36 | Human Adipose Tissue | 8 mg/day for 16 weeks | 1.8 | [16] |

| GLUT4 | Human Adipose Tissue | 8 mg/day for 16 weeks | 1.5 | [16] |

| IL-6 | Human Adipose Tissue | 8 mg/day for 16 weeks | 0.6 | [16] |

| Resistin | Human Adipose Tissue | 8 mg/day for 16 weeks | 0.3 | [16] |

| UCP-1 | Human Adipocytes | Not specified | 4.5 (basal OCR) | [17] |

Note: Experimental conditions and cell types can significantly influence the magnitude of the observed effects.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are standard protocols for studying rosiglitazone-induced adipocyte differentiation.

3T3-L1 Cell Culture and Adipogenic Differentiation

The 3T3-L1 cell line is a widely used and reliable model for studying adipogenesis.[18][19]

-

Cell Culture: 3T3-L1 preadipocytes are cultured in a maintenance medium consisting of high glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Induction of Differentiation:

-

Grow cells to confluence in maintenance medium.

-

Two days post-confluence (Day 0), replace the medium with a differentiation medium containing:

-

-

Maturation:

-

On Day 2, replace the differentiation medium with a maintenance medium supplemented with 20 nM insulin and rosiglitazone/vehicle.[22]

-

From Day 4 onwards, culture the cells in maintenance medium with rosiglitazone/vehicle, changing the medium every 2-3 days.

-

Mature adipocytes are typically observed between Day 8 and Day 14, characterized by the accumulation of lipid droplets.[23]

-

Assessment of Adipocyte Differentiation

Oil Red O is a lipid-soluble dye used to visualize and quantify the accumulation of neutral lipids in mature adipocytes.[24]

-

Fixation: Wash the differentiated cells with Phosphate-Buffered Saline (PBS) and fix with 4% formaldehyde in PBS for 30-60 minutes.

-

Staining:

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Incubate the cells with a filtered 0.2% Oil Red O solution in 60% isopropanol for 30 minutes.[24]

-

-

Washing: Wash the cells extensively with water to remove unbound dye.

-

Quantification:

-

Visually inspect and image the cells under a microscope.

-

For quantitative analysis, elute the Oil Red O from the stained cells using 100% isopropanol.

-

Measure the absorbance of the eluate at approximately 510 nm using a spectrophotometer.[24]

-

qPCR is used to measure the relative expression levels of adipogenic marker genes.

-

RNA Extraction: Isolate total RNA from cells at different stages of differentiation using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

qPCR Reaction:

-

Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the genes of interest (e.g., Pparg, Cebpa, Fabp4, Adipoq) and a housekeeping gene for normalization (e.g., Gapdh, Actb).

-

Run the reaction in a real-time PCR cycler.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[5]

Western blotting is used to detect and quantify the protein levels of key adipogenic factors.

-

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., PPARγ, C/EBPα, FABP4) and a loading control (e.g., β-actin, GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used for quantification.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Rosiglitazone-induced adipocyte differentiation signaling pathway.

Caption: Experimental workflow for studying rosiglitazone's effects.

Conclusion

This compound potently induces adipocyte differentiation primarily through the activation of the nuclear receptor PPARγ. This leads to a complex transcriptional program that establishes the mature adipocyte phenotype and enhances insulin sensitivity. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the multifaceted effects of rosiglitazone and other PPARγ agonists on adipogenesis. A thorough understanding of these mechanisms is essential for the development of novel therapeutics for metabolic diseases.

References

- 1. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]

- 3. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute genome-wide effects of rosiglitazone on PPARγ transcriptional networks in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-diabetic rosiglitazone remodels the adipocyte transcriptome by redistributing transcription to PPARγ-driven enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Acute Genome-Wide Effects of Rosiglitazone on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rosiglitazone drives cavin-2/SDPR expression in adipocytes in a CEBPα-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Rosiglitazone produces insulin sensitisation by increasing expression of the insulin receptor and its tyrosine kinase activity in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rosiglitazone treatment enhances intracellular actin dynamics and glucose transport in hypertrophic adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rosiglitazone ameliorates insulin resistance in brown adipocytes of Wistar rats by impairing TNF-alpha induction of p38 and p42/p44 mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Effects of rosiglitazone on expression patterns of the genes involved in adipogenesis during porcine preadipocytes differentiation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Rosiglitazone remodels the lipid droplet and britens human visceral and subcutaneous adipocytes ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. researchgate.net [researchgate.net]

- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 22. A Method to Induce Brown/Beige Adipocyte Differentiation from Murine Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Bioavailability of Rosiglitazone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction